molecular formula C19H37NO3 B11504093 Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate

Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate

Cat. No.: B11504093
M. Wt: 327.5 g/mol
InChI Key: KVYUUDFRZRYYEE-UHFFFAOYSA-N
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Description

Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate typically involves the reaction of a piperidine derivative with a suitable precursor. One common method involves the use of a stereocontrolled double-Wagner-Meerwein-rearrangement strategy to generate key intermediates, which then react with piperidine . This method ensures high yield and enantiopurity.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step processes that include hydrogenation, cyclization, and amination reactions . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, they may inhibit the activity of certain enzymes involved in inflammation or pain pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

Propyl 10-hydroxy-11-(piperidin-1-yl)undecanoate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a long aliphatic chain and hydroxyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H37NO3

Molecular Weight

327.5 g/mol

IUPAC Name

propyl 10-hydroxy-11-piperidin-1-ylundecanoate

InChI

InChI=1S/C19H37NO3/c1-2-16-23-19(22)13-9-6-4-3-5-8-12-18(21)17-20-14-10-7-11-15-20/h18,21H,2-17H2,1H3

InChI Key

KVYUUDFRZRYYEE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCCCCCCCC(CN1CCCCC1)O

Origin of Product

United States

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